molecular formula C16H16ClN3O B12988510 5-(tert-Butyl)-3-(2-chloro-7-methylquinolin-3-yl)-1,2,4-oxadiazole

5-(tert-Butyl)-3-(2-chloro-7-methylquinolin-3-yl)-1,2,4-oxadiazole

Cat. No.: B12988510
M. Wt: 301.77 g/mol
InChI Key: XINYGIBIHUWYES-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-3-(2-chloro-7-methylquinolin-3-yl)-1,2,4-oxadiazole is a chemical compound with the molecular formula C16H16ClN3O and a molecular weight of 301.77 g/mol. This synthetic hybrid molecule incorporates two pharmaceutically significant scaffolds: the 1,2,4-oxadiazole ring and the quinoline system . The 1,2,4-oxadiazole heterocycle is recognized as a privileged structure in medicinal chemistry due to its bioisosteric properties, often serving as a stable surrogate for ester and amide functional groups . This ring system is found in compounds with a broad spectrum of reported biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects . Similarly, the quinoline moiety is a well-established pharmacophore present in numerous compounds with demonstrated biological and pharmaceutical applications, such as antimicrobial, antifungal, and anticancer activities . The specific integration of these two frameworks makes this compound a valuable intermediate for researchers in drug discovery and development. It is particularly useful for screening against various biological targets, investigating structure-activity relationships (SAR), and synthesizing more complex molecules for pharmacological evaluation. This product is intended for research use only in a laboratory setting and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C16H16ClN3O

Molecular Weight

301.77 g/mol

IUPAC Name

5-tert-butyl-3-(2-chloro-7-methylquinolin-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H16ClN3O/c1-9-5-6-10-8-11(13(17)18-12(10)7-9)14-19-15(21-20-14)16(2,3)4/h5-8H,1-4H3

InChI Key

XINYGIBIHUWYES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C3=NOC(=N3)C(C)(C)C)Cl

Origin of Product

United States

Preparation Methods

Cyclodehydration of Amidoximes with Carboxylic Acids or Derivatives

  • Amidoximes react with carboxylic acids or activated carboxylic acid derivatives (e.g., acid chlorides, esters) under dehydrating conditions to form 1,2,4-oxadiazoles.
  • Typical activating agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) or coupling reagents like T3P (propylphosphonic anhydride).
  • Reaction conditions often involve mild heating (room temperature to 110 °C) in organic solvents such as dichloromethane or dimethylformamide (DMF).
  • This method provides good to excellent yields (up to 87–97%) with relatively short reaction times (0.5–6 hours) when using efficient activating agents.

One-Pot Synthesis Approaches

  • One-pot methods combine amidoxime formation and cyclization steps, sometimes integrating functionalization such as arylation.
  • For example, a one-pot synthesis of 1,3,4-oxadiazoles involves reacting carboxylic acids with amidoximes or related precursors in the presence of bases and catalysts, followed by purification steps.
  • Although this example is for 1,3,4-oxadiazoles, similar strategies can be adapted for 1,2,4-oxadiazoles with appropriate substrates.

Use of Amidoximes and Halogenated Precursors

  • Halogenated quinoline derivatives (e.g., 2-chloro-7-methylquinoline) can be coupled with amidoximes or oxadiazole intermediates to introduce the quinoline moiety at the 3-position.
  • This often involves nucleophilic substitution or cross-coupling reactions under controlled conditions (e.g., in DMF, with bases like sodium tert-butoxide, under nitrogen atmosphere).

Specific Preparation Method for 5-(tert-Butyl)-3-(2-chloro-7-methylquinolin-3-yl)-1,2,4-oxadiazole

Based on the literature and analogous synthetic routes, the preparation can be outlined as follows:

Synthesis of 5-(tert-Butyl)-1,2,4-oxadiazole Intermediate

  • Starting from tert-butyl-substituted amidoxime or a suitable precursor, the 5-tert-butyl-1,2,4-oxadiazole ring is constructed by cyclodehydration with a carboxylic acid derivative.
  • The tert-butyl group is introduced either via the amidoxime precursor or by using tert-butyl-substituted carboxylic acid derivatives.
  • Typical conditions: Use of T3P or EDC·HCl as activating agents, triethylamine as base, in solvents like dichloromethane or DMF, at 80–110 °C for 3–6 hours.

Purification and Characterization

  • The crude product is purified by flash column chromatography (FCC) and preparative thin-layer chromatography (PTLC) if necessary.
  • Characterization includes NMR, IR, mass spectrometry, and melting point determination to confirm the structure and purity.

Data Table Summarizing Key Preparation Parameters

Step Reactants/Precursors Reagents/Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
1 tert-butyl amidoxime + carboxylic acid T3P or EDC·HCl, triethylamine DCM or DMF 80–110 3–6 87–97 Efficient cyclodehydration
2 Oxadiazole intermediate + 2-chloro-7-methylquinoline Na tert-butoxide, CuI or Pd catalyst DMF 80–120 12–18 70–85 Cross-coupling or nucleophilic substitution
3 Crude product Purification by FCC/PTLC Purity >95% confirmed by spectroscopy

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-3-(2-chloro-7-methylquinolin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-3-(2-chloro-7-methylquinolin-3-yl)-1,2,4-oxadiazole would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes or Receptors: The compound may interact with enzymes or receptors, modulating their activity.

    Inhibition of Biological Pathways: It may inhibit specific biological pathways, leading to therapeutic effects.

    Induction of Cellular Responses: The compound could induce cellular responses, such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Features/Applications
5-(tert-Butyl)-3-(2-chloro-7-methylquinolin-3-yl)-1,2,4-oxadiazole tert-Butyl (5), 2-chloro-7-methylquinolin-3-yl (3) C₁₇H₁₇ClN₄O 328.8 High steric bulk; potential bioactivity due to quinoline core
3-(tert-Butyl)-5-chloro-1,2,4-oxadiazole tert-Butyl (3), Cl (5) C₆H₉ClN₂O 160.6 Simpler structure; used as a synthetic intermediate
5-Chloro-3-(3-fluoro-phenyl)-[1,2,4]thiadiazole Cl (5), 3-fluoro-phenyl (3) C₈H₄ClFN₂S 214.6 Thiadiazole core (S vs. O); increased lipophilicity
5-[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole Pyrrolidinyl-benzoyl (5), 4-methoxyphenyl (3) C₂₁H₁₉ClN₄O₄ 442.9 Complex substituents; likely CNS or kinase-targeting applications

Key Observations :

Substituent Influence: The tert-butyl group in the target compound and 3-(tert-Butyl)-5-chloro-1,2,4-oxadiazole enhances metabolic stability and solubility, critical for drug design . Quinoline vs.

Pharmacological and Industrial Relevance

Key Insights :

  • The target compound’s antimalarial activity is attributed to its quinoline scaffold, analogous to chloroquine derivatives .
  • Compounds with pyrrolidinyl or benzoyl groups (e.g., the dopamine antagonist in Table 2) exhibit higher specificity for protein targets due to conformational flexibility .

Biological Activity

5-(tert-Butyl)-3-(2-chloro-7-methylquinolin-3-yl)-1,2,4-oxadiazole is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

  • IUPAC Name : 5-tert-butyl-3-(2-chloro-7-methylquinolin-3-yl)-1,2,4-oxadiazole
  • Molecular Formula : C16H16ClN3O
  • Molecular Weight : 301.77 g/mol
  • CAS Number : 1431729-32-6

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to form the oxadiazole ring. The tert-butyl and chloro groups are introduced to enhance the compound's lipophilicity and biological activity.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities including:

  • Anticancer Activity :
    • A study demonstrated that derivatives of oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. For instance, related compounds exhibited IC50 values in the micromolar range against human colon adenocarcinoma and breast cancer cell lines .
    • The compound's structure allows it to interact with multiple cellular targets, potentially inhibiting tumor growth through various mechanisms including apoptosis induction.
  • Antimicrobial Activity :
    • Compounds similar to this compound have been tested against Mycobacterium tuberculosis with promising results. Some derivatives showed up to 92% inhibition at specific concentrations .
    • The oxadiazole ring is known for its ability to disrupt bacterial cell wall synthesis and function.
  • Anti-inflammatory Effects :
    • Research has indicated that oxadiazole derivatives can inhibit pro-inflammatory cytokines, thus providing a basis for their use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound has shown inhibitory effects on key enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are involved in tumor progression and inflammation .
  • Receptor Modulation : It may act as a modulator for certain receptors involved in pain and inflammation pathways.

Case Study 1: Anticancer Efficacy

In a recent study, a series of oxadiazole derivatives were evaluated for their anticancer properties. Among these, compounds structurally related to this compound showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.5 µM to 10 µM depending on the specific cell line tested .

Case Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis

In vitro evaluations revealed that certain oxadiazole derivatives exhibited high levels of activity against Mycobacterium tuberculosis strains. For example, a related compound demonstrated an IC50 value of 0.045 µg/mL against resistant strains .

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